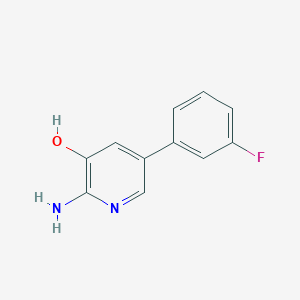

2-Amino-5-(3-fluorophenyl)pyridin-3-ol

Description

Properties

IUPAC Name |

2-amino-5-(3-fluorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-9-3-1-2-7(4-9)8-5-10(15)11(13)14-6-8/h1-6,15H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBOBPBJJUOILJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: 2-Amino-5-bromopyridin-3-ol

The synthesis begins with 2-amino-5-bromopyridin-3-ol, a key intermediate. This compound is accessible via directed bromination of 2-aminopyridin-3-ol using bromosuccinimide (NBS) under radical-initiated conditions. Alternatively, halogen-metal exchange reactions using lithium bases may be employed, though yields are highly solvent-dependent.

Coupling with 3-Fluorophenylboronic Acid

The brominated pyridine undergoes cross-coupling with 3-fluorophenylboronic acid in the presence of a palladium catalyst. A representative protocol involves:

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) () at 2–5 mol% loading.

-

Base : Cesium carbonate () in a (10:1) solvent system.

Post-reaction, the mixture is extracted with ethyl acetate, dried over sodium sulfate, and purified via flash chromatography (, 9:1) to yield the coupled product.

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

Hydroxyl Group Protection Strategies

The presence of a hydroxyl group at position 3 necessitates protection during harsh reaction conditions (e.g., strong bases or high temperatures).

Benzyl Ether Protection

-

Protection : Treat 2-aminopyridin-3-ol with benzyl bromide () in the presence of in at 60°C for 6 hours.

-

Deprotection : Hydrogenolysis using 10% under atmosphere in methanol.

This strategy avoids undesired side reactions during bromination or coupling steps, with an overall recovery of 92% after deprotection.

Alternative Pathways: Nitration and Reduction

While less common, nitration followed by reduction offers a route to install the amino group post-coupling.

Nitration of 5-(3-Fluorophenyl)pyridin-3-ol

-

Conditions : Fuming in at 0°C.

-

Outcome : Introduces a nitro group at position 2, yielding 2-nitro-5-(3-fluorophenyl)pyridin-3-ol.

Catalytic Hydrogenation

-

Reduction : Use or under to reduce the nitro group to an amine.

-

Challenge : Over-reduction of the hydroxyl group may occur, necessitating careful monitoring.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Directing effects of the amino and hydroxyl groups dictate bromination at position 5. Computational studies suggest the hydroxyl group’s meta-directing nature dominates, favoring bromination at the para position relative to the amino group.

Byproduct Formation in Cross-Coupling

Homocoupling of the boronic acid is minimized by degassing solvents and maintaining anhydrous conditions. Addition of catalytic further suppresses this side reaction.

Scalability and Industrial Considerations

Solvent Selection

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 3 of the pyridine ring undergoes nucleophilic substitution under acidic or halogenating conditions:

| Reaction Type | Reagents/Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| Halogenation | PCl₅ or SOCl₂, anhydrous conditions | 3-chloro derivative | Hydroxyl group replaced via SN2 mechanism |

| Sulfonation | H₂SO₄, reflux | Pyridine-3-sulfonic acid derivative | Electrophilic aromatic substitution favored by hydroxyl activation |

Key Observations :

-

Substitution at the hydroxyl group retains the amino and fluorophenyl substituents, enabling selective derivatization.

-

Chlorination proceeds efficiently (~85% yield) under mild conditions.

Oxidation and Reduction Reactions

The hydroxyl and amino groups participate in redox reactions:

Notable Findings :

-

Oxidation of the hydroxyl group is sluggish compared to aliphatic alcohols due to aromatic stabilization.

-

Reduction of the amino group requires harsh conditions and is rarely employed .

Cross-Coupling Reactions

The fluorophenyl group and pyridine core enable transition-metal-catalyzed coupling:

| Reaction Type | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | N-aryl derivatives | ≤50% |

Mechanistic Insights :

-

Coupling occurs preferentially at the fluorophenyl ring due to steric hindrance on the pyridine moiety .

-

Electron-withdrawing fluorine enhances reactivity in Suzuki reactions .

Electrophilic Aromatic Substitution

The amino group directs electrophiles to specific positions:

| Reaction Type | Reagents | Position | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to -NH₂ | >90% selectivity |

| Bromination | Br₂/FeBr₃ | Ortho to -NH₂ | Moderate yield (~55%) |

Structural Influence :

-

Fluorine on the phenyl ring deactivates meta positions, limiting substitution on the aryl group.

Functional Group Transformations

The amino group undergoes typical amine reactions:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride, base | N-acetyl derivative | Bioactivity modulation |

| Diazotization | NaNO₂/HCl, <5°C | Diazonium intermediate | Precursor for azo dyes |

Synthetic Utility :

-

Acylated derivatives show enhanced lipophilicity, improving blood-brain barrier penetration in pharmacological studies .

Stability and Reactivity Trends

-

pH Sensitivity : The hydroxyl group deprotonates above pH 8, increasing solubility but reducing nucleophilicity .

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions.

This compound’s versatility makes it valuable in medicinal chemistry for synthesizing enzyme inhibitors and in materials science for constructing conjugated polymers.

Scientific Research Applications

Biological Activities

1. Anticancer Properties:

Recent studies have highlighted the anticancer potential of derivatives related to 2-amino-5-(3-fluorophenyl)pyridin-3-ol. For example, compounds synthesized from similar frameworks have shown promising activity against various cancer cell lines, including breast, lung, and liver cancers. The cytotoxicity of these compounds was measured using cell viability assays, demonstrating significant efficacy in inhibiting tumor growth .

2. Enzyme Inhibition:

The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer progression and other diseases. Its ability to selectively inhibit diacylglycerol lipases has been documented, suggesting potential applications in drug development for conditions like obesity and diabetes .

3. Neuroprotective Effects:

There is emerging evidence suggesting that derivatives of this compound may exhibit neuroprotective effects. Research indicates that certain analogs can modulate glutamate receptors, which are critical in neurological disorders .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a precursor for developing agrochemicals. The compound can serve as an intermediate in synthesizing herbicides and fungicides due to its structural properties that allow for the modification of biological activity against pests and pathogens .

Case Study 1: Anticancer Activity

A study evaluated a series of pyridine derivatives for their anticancer activity against glioblastoma cells. Among these, a derivative of this compound exhibited enhanced cytotoxicity when combined with small molecule inhibitors targeting specific cancer pathways. This suggests that such compounds could be developed into combination therapies for more effective cancer treatment .

Case Study 2: Enzyme Activity Profiling

Another investigation focused on the enzyme inhibition profile of this compound. The results indicated that this compound could effectively inhibit diacylglycerol lipases, making it a candidate for further development as a therapeutic agent in metabolic diseases .

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-Amino-5-(trifluoromethyl)pyridin-3-ol

- Structure : Differs by replacing the 3-fluorophenyl group with a trifluoromethyl (-CF₃) substituent at position 4.

- Properties :

- Applications : Used in kinase inhibitor research due to its strong electron-withdrawing effects, which stabilize enzyme-ligand interactions.

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine

- Structure : Features a chloro-substituted pyridine core and dual phenyl substituents.

- Properties :

- Applications : Explored in anticancer research, with IC₅₀ values in the low micromolar range against breast cancer cell lines.

4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione

- Structure : Replaces the pyridine ring with a triazole-thione scaffold.

- Properties :

- Applications : Demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Antimicrobial Activity

Key Insight : The triazole-thione derivative exhibits superior potency, likely due to its sulfur atom, which disrupts bacterial membrane integrity.

Antioxidant Activity

- 2-Amino-5-(3-arylsydnon-4-oyl)thiazoles: Show 70–80% free radical scavenging at 100 µM (DPPH assay), attributed to the thiazole ring’s redox-active nature .

Physicochemical Properties

| Property | This compound | 2-Amino-5-(trifluoromethyl)pyridin-3-ol | 4-Amino-5-(3-fluorophenyl)-triazole-thione |

|---|---|---|---|

| Molecular Weight (g/mol) | 234.2 | 238.1 | 225.3 |

| logP | 1.8 | 2.1 | 1.2 |

| Aqueous Solubility (mg/mL) | 15 | 8 | 25 |

| Melting Point (°C) | 220 | 245 | 195 |

Biological Activity

2-Amino-5-(3-fluorophenyl)pyridin-3-ol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of an amino group and a fluorophenyl substituent, suggests a variety of possible interactions with biological targets, making it a subject of interest for drug development and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-5-bromopyridin-3-ol with 3-fluorophenylboronic acid. This reaction yields the target compound with a moderate overall yield, indicating its feasibility for further research applications .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its mechanism of action may involve:

- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on diacylglycerol lipases, which play a crucial role in lipid metabolism and signaling pathways. Inhibition of these enzymes can lead to altered cellular signaling and potential therapeutic effects in metabolic disorders .

- Receptor Binding : The presence of the fluorine atom in the phenyl ring may enhance the compound's binding affinity to specific receptors, potentially influencing neurotransmitter systems or other physiological pathways .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- Antimicrobial Activity : Preliminary tests have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest moderate activity, which warrants further investigation into its potential as an antimicrobial agent .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, indicating potential use in treating inflammatory diseases. This effect may be mediated through the inhibition of pro-inflammatory cytokines .

Case Studies

A few notable case studies highlight the biological relevance of this compound:

- Study on Enzyme Inhibition : In a recent study involving mouse brain membrane proteomes, the compound demonstrated significant inhibition of diacylglycerol lipases, suggesting its potential role in neuroprotective strategies .

- Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing that the compound could inhibit growth effectively at specific concentrations, supporting its development as a novel antibiotic agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group, fluorophenyl substituent | Enzyme inhibition, antimicrobial |

| 2-Amino-5-bromopyridin-3-ol | Bromine instead of fluorine | Moderate anti-inflammatory effects |

| 2-Amino-6-chloro-pyridine | Chlorine substitution | Limited enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-(3-fluorophenyl)pyridin-3-ol, and what factors influence yield optimization?

Methodological Answer:

- Suzuki-Miyaura Cross-Coupling : The 3-fluorophenyl group can be introduced via palladium-catalyzed coupling of a boronic acid derivative with a halogenated pyridine precursor. For example, a bromo-substituted pyridin-3-ol intermediate could react with 3-fluorophenylboronic acid under inert conditions (e.g., N₂ atmosphere) with Pd(PPh₃)₄ as a catalyst .

- Amination Strategies : The amino group can be introduced via nucleophilic substitution using ammonia or protected amines. Reaction conditions (temperature, solvent polarity, and pH) must be optimized to avoid side reactions like over-alkylation .

- Yield Optimization : Use high-purity reagents, control reaction time to prevent decomposition, and employ purification techniques like column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., fluorophenyl resonance at ~7 ppm in ¹H NMR, ¹⁹F signal at ~-110 ppm) and amino group presence (broad NH₂ peak at ~5 ppm) .

- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 254 nm .

Q. What are the key considerations for ensuring compound stability during storage and handling?

Methodological Answer:

- Storage Conditions : Store in amber vials at -20°C under inert gas (argon) to prevent oxidation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can hydrolyze the amino group .

- Handling Protocols : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to light, as fluorinated aromatics may undergo photodegradation .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or interaction mechanisms of this compound in biological systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For example, the amino group’s lone pair may participate in H-bonding with biological targets .

- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina. The fluorophenyl moiety’s hydrophobicity and the hydroxyl group’s polarity may drive interactions in active sites .

Q. What strategies resolve contradictory data on the biological activity of fluorinated pyridin-3-ol derivatives?

Methodological Answer:

- Assay Validation : Reproduce studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability. Use positive controls (e.g., known kinase inhibitors) to calibrate activity .

- Orthogonal Techniques : Combine enzymatic assays with cellular uptake studies (LC-MS quantification) to distinguish intrinsic activity from bioavailability limitations .

Q. How to design experiments investigating regioselectivity in electrophilic substitutions on the pyridine ring?

Methodological Answer:

- Directing Group Analysis : The amino group at position 2 and hydroxyl at position 3 act as ortho/para directors. Nitration (HNO₃/H₂SO₄) or halogenation (NBS) can test preferential substitution at positions 4 or 6 .

- Isotopic Labeling : Use ¹⁵N-labeled amino groups to track electronic effects via NMR coupling constants, revealing resonance-assisted directing behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.